Dicyclohexylborane
Overview
Description
Synthesis Analysis
The synthesis of dicyclohexylborane and related compounds involves several innovative approaches. For instance, neutral cyclic sp²-sp³ and sp³-sp³ diboranes can be synthesized from the reaction of N,N'-dicyclohexylcarbodiimide with 1,2-dichlorodiboranes(4) at room temperature, marking a novel method of carbodiimide insertion into diborane(4) structures (Erkan Fırıncı et al., 2020).
Molecular Structure Analysis
The molecular and electronic structures of dicyclohexylborane derivatives have been extensively studied. For example, the crystal and molecular structures of carborane-containing liquid crystals provide insights into the conformational, thermal, and spectroscopic characteristics of dicyclohexylborane compounds (P. Kaszyński et al., 2001).
Chemical Reactions and Properties
Dicyclohexylborane participates in various chemical reactions, demonstrating its versatility. A study by Diane M. Hinkens and M. Midland (2009) investigated the cyclization reactions of dicyclohexyl-6-iodo- and -6-tosylhexenylborane, revealing a facile radical cyclization process leading to rearrangement-cyclization products with potential for enantioselectivity (Diane M. Hinkens & M. Midland, 2009).
Physical Properties Analysis
The study of dicyclohexylborane's physical properties is crucial for understanding its behavior and potential applications. However, specific studies focusing on the physical properties of dicyclohexylborane were not identified in the current search. Typically, these investigations would cover aspects such as melting point, boiling point, solubility, and stability under various conditions.
Chemical Properties Analysis
The chemical properties of dicyclohexylborane, including reactivity with different functional groups, stability under various chemical conditions, and its role in catalysis, have been a subject of research. The reactivity of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes towards triethylborane, triallylborane, and 1-boraadamantane showcases the diverse chemical behavior of borane derivatives, including dicyclohexylborane (B. Wrackmeyer et al., 2002).
Scientific Research Applications
Asymmetric Synthesis of Secondary (E)-allyl Alcohols : Dicyclohexylborane is used in the hydroboration of aliphatic 1-alkynes to produce (E)-allyl alcohols with high enantiomeric excess. This method is valuable in the synthesis of chiral molecules (Oppolzer & Radinov, 1992).
Synthesis of Functionalized Trisubstituted Olefins : The reactivity of dicyclohexylborane with α,β-acetylenic ketones to form allenoxyborinates is utilized in synthesizing stereodefined, functionalized, trisubstituted olefins (Yu, Li & Kabalka, 1999).
Synthesis of Alkenyl Selenides : Dicyclohexylborane aids in the synthesis of 1,2-disubstituted alkenyl selenides, a method that is significant for creating disubstituted alkenyl selenides containing a cyclohexyl group (Yang & Huang, 1996).
Hydroboration Polymerization : This process uses dicyclohexylborane for hydroboration polymerization of dicyano compounds, leading to the formation of poly(cyclodiborazane)s. These polymers exhibit high stability toward air and moisture (Matsumi & Chujo, 1999).
Hydroboration of 1-Alkylthio-1-Alkynes : This process involves adding a dialkylboryl group to the α-position of the triple bond, yielding either S-alkyl alkanethioates or (Z)-1-alkylthio-1-alkenes (Hoshi, Masuda & Arase, 1990).
Characterization and Reactivity of Oxytriorganoborate : Dicyclohexylborane hydroborates methyl 2-acetamidoacrylate to produce zwitterionic structures established by X-ray crystallography. This finding is crucial for understanding the structure and reactivity of such complexes (Denniel et al., 1995).
Selective Hydroboration of Alkenes and Alkynes : Dicyclohexylborane is effective in selectively hydroborating terminal alkenes in the presence of ketones or aldehydes, leading to hydroxyaldehydes and hydroxyketones upon oxidation (Kabalka, Yu & Li, 1998).
Enantiomerically Pure Cyclopropylboronic Esters Synthesis : The synthesis of these esters from alkynes via hydroboration-cyclopropanation sequence employs dicyclohexylborane, highlighting its utility in creating enantiomerically pure compounds (Pietruszka & Witt, 2000).
Hydroboration of Alkyne-Functionalized Benzodiazaboroles : Dicyclohexylborane reacts with alkyne-functionalized benzodiazaboroles to form 1,1-diborylalkenes, illustrating its role in regioselective addition reactions (Weber et al., 2013).
Safety And Hazards
Dicyclohexylborane must be used immediately upon generation or stored as a solid under dry nitrogen . It should be used in a fume hood . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
properties
InChI |
InChI=1S/C12H22B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHUASWMJCSDTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](C1CCCCC1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431825 | |
Record name | dicyclohexylborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylborane | |
CAS RN |
1568-65-6 | |
Record name | dicyclohexylborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1568-65-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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